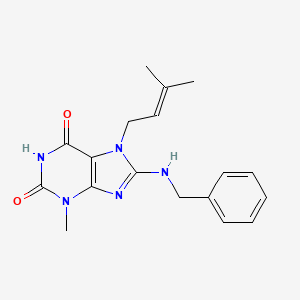![molecular formula C14H16N2O5 B5538156 methyl 3-[(cyclopentylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5538156.png)
methyl 3-[(cyclopentylamino)carbonyl]-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The study of organic compounds like "methyl 3-[(cyclopentylamino)carbonyl]-5-nitrobenzoate" encompasses understanding their synthesis, structural characteristics, and various physical and chemical properties. These compounds often serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reactions that build up the desired compound from simpler precursors. For example, the synthesis of nitro- and amino-substituted compounds can involve esterification, catalytic hydrogenation, and nitration steps. These processes are carefully designed to introduce specific functional groups at desired positions in the molecule, often with the aid of protecting groups that are later removed (He-Ying Xiao, 2007).
Molecular Structure Analysis
X-ray crystallography is a primary tool for determining the molecular and crystal structure of organic compounds. It reveals the arrangement of atoms within the molecule and how these molecules pack together in the solid state. For instance, studies on similar compounds have detailed their crystalline structures, showcasing how intermolecular interactions, such as hydrogen bonding, influence the overall crystal packing (B. Tinant, J. Declercq, V. Všetečka, O. Exner, 1991).
Scientific Research Applications
1. Synthesis and Chemical Reactions
Methyl 3-[(cyclopentylamino)carbonyl]-5-nitrobenzoate and related compounds are valuable intermediates in organic synthesis. Their reactivity has been exploited for the construction of complex molecules, including potential therapeutic agents. For example, the synthesis and crystal structure of compounds bearing a nitrophenyl tetrazole moiety have been explored for their potential as cyclooxygenase-2 inhibitors, showcasing the utility of nitrobenzoate derivatives in developing pharmacologically active molecules (B. Al-Hourani et al., 2016).
2. Biological Activity
Derivatives of methyl 3-[(cyclopentylamino)carbonyl]-5-nitrobenzoate have been studied for their biological activities, including their potential as enzyme inhibitors. For instance, studies on N-substituted sulfonamide carbonic anhydrase inhibitors have provided insights into the development of compounds with topical effects on intraocular pressure, indicating the relevance of such derivatives in therapeutic applications (M. Duffel et al., 1986).
3. Material Science Applications
The structural features of methyl 3-[(cyclopentylamino)carbonyl]-5-nitrobenzoate derivatives make them candidates for material science applications. Their potential in forming complexes with metals, which could be utilized in catalysis or as materials with specific magnetic properties, has been explored. For instance, the synthesis, spectroscopy, and thermal analysis of Cu(II) and Co(II) complexes with Schiff base dye ligands containing azo and nitro groups have been studied, demonstrating the versatility of nitrobenzoate derivatives in forming complexes with interesting magnetic and potentially catalytic properties (R. A. Ahmadi & S. Amani, 2012).
properties
IUPAC Name |
methyl 3-(cyclopentylcarbamoyl)-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-21-14(18)10-6-9(7-12(8-10)16(19)20)13(17)15-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLVFUPTQHASJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2CCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(cyclopentylcarbamoyl)-5-nitrobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)-1-naphthyl]isonicotinamide](/img/structure/B5538080.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5538087.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5538096.png)
![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5538104.png)

![1,4-dithiepan-6-yl[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amine](/img/structure/B5538115.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5538118.png)
![[(2-hydroxycyclohexyl)thio]acetic acid](/img/structure/B5538122.png)
![3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5538125.png)
![N,N-dimethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5538133.png)
![2-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5538148.png)
![5-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5538157.png)
![3-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5538160.png)
![2-(2,4-dichlorophenoxy)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5538165.png)